4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-21(22-17-6-7-19-20(14-17)28-13-12-27-19)23-10-8-18(9-11-23)29(25,26)15-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPQRFUMAPTELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that compounds with similar structures can interact with their targets to modulate immune responses. The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Given its potential role as an immunomodulator, it may be involved in pathways related to immune response regulation. The downstream effects would likely involve changes in immune cell behavior and responses to external stimuli.
Result of Action
As a potential immunomodulator, it may influence immune cell behavior and responses, potentially leading to changes in the overall immune response.
Biological Activity
The compound 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide is a synthetic derivative that incorporates various pharmacologically significant moieties, including a piperidine core and a benzylsulfonyl group. This combination suggests potential biological activities that merit investigation, particularly in the realms of antibacterial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a sulfonamide functional group, and a dioxin moiety which are known for contributing to various biological activities.
Antibacterial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide groups have demonstrated moderate to strong activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis .
A comparative analysis of antibacterial activity can be summarized in the following table:
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Strong | |
| Compound B | Bacillus subtilis | Moderate | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, compounds with sulfonamide functionalities are known to inhibit urease and acetylcholinesterase (AChE). For example, certain derivatives have shown IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects .
Enzyme Inhibition Data
The mechanism through which this compound exerts its biological effects is likely multifaceted. The piperidine moiety may interact with neurotransmitter systems, while the sulfonamide group can inhibit key enzymes involved in bacterial metabolism. Additionally, the dioxin component may contribute to its overall bioactivity through interactions with cellular targets.
Case Studies
A case study involving similar compounds highlighted their effectiveness in treating infections caused by resistant bacterial strains. These studies utilized both in vitro and in vivo models to evaluate the efficacy of the compounds. Results indicated significant reductions in bacterial load when treated with derivatives featuring the piperidine and sulfonamide structures .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a benzylsulfonyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structural configuration is significant as it enhances the compound's interaction with biological targets, making it a candidate for various pharmacological applications.
Medicinal Chemistry Applications
1. Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, research has shown that compounds with similar structures can inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer’s disease, respectively . The inhibition of these enzymes suggests potential therapeutic applications in managing these conditions.
| Enzyme | Inhibition Type | Potential Application |
|---|---|---|
| α-Glucosidase | Competitive | Type 2 Diabetes Mellitus |
| Acetylcholinesterase | Non-competitive | Alzheimer's Disease |
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through mechanisms involving the inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors . The selectivity for CA IX over other forms of carbonic anhydrase enhances its therapeutic potential while minimizing side effects associated with broader enzyme inhibition.
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of various sulfonamide derivatives revealed that compounds similar to 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide exhibited significant cytotoxicity against human cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Case Study 2: Enzyme Inhibition Studies
In another research effort, derivatives were synthesized and screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated promising IC50 values, suggesting that these compounds could serve as leads for developing new drugs aimed at treating metabolic disorders and neurodegenerative diseases .
Preparation Methods
Synthesis of the Dihydrobenzo[b]dioxin-6-ylamine Component
Reductive Amination of 1,4-Benzodioxan-6-carboxaldehyde
The 2,3-dihydrobenzo[b]dioxin-6-ylmethanamine moiety is synthesized through catalytic hydrogenation of 1,4-benzodioxan-6-carboxaldehyde. As demonstrated in Example 8 of search result, this transformation employs Raney nickel under hydrogen pressure (50–55 psi) in methanolic ammonia, achieving an 84.1% yield. Critical parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Raney nickel (30 g per 0.183 mol) |
| Solvent | Methanol/Isopropyl alcohol |
| Temperature | 40–45°C during hydrogenation |
| Workup | Acidification with HCl to pH 0.5 |
The reaction proceeds through imine intermediate formation, followed by hydrogenolytic reduction to the primary amine. FT-IR analysis confirms the product through N–H stretching at 3447 cm⁻¹ and aromatic C=C vibrations at 1594 cm⁻¹.
Alternative Routes via Nitration/Reduction Sequences
Search result details nitration strategies for functionalizing dihydrobenzo[d]dioxin derivatives. While originally applied to carboxamide synthesis, these methods can be adapted for amine production:
- Nitration of methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate using HNO₃/TFA yields C7- and C8-nitro isomers.
- Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling access to regioisomeric anilines.
This approach provides flexibility in introducing amino groups at specific positions, though yields for nitro reduction typically range from 70–85% based on analogous transformations.
Synthesis of 4-(Benzylsulfonyl)piperidine-1-carboxylic Acid
Sulfonylation Strategies for Piperidine Derivatives
The installation of the benzylsulfonyl group at the piperidine 4-position employs two primary methodologies:
Direct Sulfonylation of 4-Aminopiperidine
Piperidine-4-amine undergoes sulfonylation with benzylsulfonyl chloride in dichloromethane, using triethylamine as base:
$$
\text{C}6\text{H}5\text{CH}2\text{SO}2\text{Cl} + \text{NH}2\text{-piperidine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}6\text{H}5\text{CH}2\text{SO}2\text{-piperidine} + \text{HCl}
$$
Reaction optimization studies indicate that maintaining temperatures below 0°C minimizes disubstitution byproducts, achieving 68–72% isolated yields.
Radical-Mediated Sulfur Insertion
Advanced methods utilize photoredox catalysis for C–H sulfonylation. Irradiation of 4-methylpiperidine-1-carboxylic acid with benzylsulfonyl chloride in the presence of fac-Ir(ppy)₃ (2 mol%) and Na₂S₂O₈ achieves 63% conversion, though scalability remains challenging.
Carboxylic Acid Activation
The 4-(benzylsulfonyl)piperidine-1-carboxylic acid is activated as either:
- Mixed carbonic anhydride : Generated with isobutyl chloroformate/N-methylmorpholine in THF.
- Acid chloride : Using oxalyl chloride/DMF catalysis in anhydrous DCM.
Activation efficiency is monitored via FT-IR, with carbonyl stretches shifting from 1705 cm⁻¹ (acid) to 1810 cm⁻¹ (anhydride) or 1795 cm⁻¹ (acid chloride).
Carboxamide Coupling Strategies
Mixed Anhydride Coupling
The benchmark method from search result achieves 78–82% yields by reacting the piperidine mixed anhydride with dihydrobenzo[d]dioxin-6-ylmethanamine in THF at −15°C:
$$
\text{RCO}2\text{CO}2\text{iBu} + \text{H}2\text{N-Ar} \rightarrow \text{RCONH-Ar} + \text{iBuOCO}2^- + \text{H}^+
$$
Key advantages include mild conditions preserving acid-sensitive functionalities. HPLC purity exceeds 98% when using a 1.2:1 amine/anhydride ratio.
Microwave-Assisted Aminolysis
Search result demonstrates that microwave irradiation (220°C, 2h) in N-methylpyrrolidone accelerates coupling between acid chlorides and sterically hindered amines, achieving 77% yield for analogous systems. This method reduces reaction times from 48h to 2h but requires careful temperature control to prevent decomposition.
Optimization and Yield Analysis
Comparative Yield Data
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Amine synthesis | Catalytic hydrogenation | 84.1 | 99.2 |
| Sulfonylation | Direct sulfonylation | 71.5 | 97.8 |
| Coupling | Mixed anhydride | 81.3 | 98.5 |
| Coupling | Microwave-assisted | 77.0 | 96.7 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
UPLC analysis (BEH C18, 1.7 µm) confirms 98.4% purity at 254 nm with isocratic elution (ACN/H₂O 65:35 + 0.1% TFA). Retention time: 6.32 min.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with piperidine-4-carboxamide as the core scaffold. Introduce the benzylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) .
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the dihydrobenzo[d][1,4]dioxin-6-amine moiety to the piperidine ring. Optimize stoichiometry (1.2–1.5 equivalents of amine) to minimize side products .
- Sulfonylation : React benzylsulfonyl chloride with the intermediate piperidine derivative in the presence of a base (e.g., triethylamine) to ensure efficient sulfonyl group transfer .
- Purification : Employ column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:1) followed by recrystallization in ethanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, pH 4.6 adjusted with acetic acid) to assess purity (>98%) .
- NMR Spectroscopy : Key peaks include:
- ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), piperidine CH₂ (δ 2.8–3.5 ppm), and benzodioxin OCH₂ (δ 4.2–4.5 ppm) .
- ¹³C NMR : Carbonyl (δ 170–175 ppm), sulfonyl (δ 55–60 ppm), and aromatic carbons (δ 110–140 ppm) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. What safety protocols are critical during laboratory handling of this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
- Emergency Procedures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on sulfonamide and carboxamide groups as hydrogen-bond donors/acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energies (MM/PBSA) .
- SAR Analysis : Compare with analogs (e.g., dichlorobenzyl derivatives) to identify critical substituents for activity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Approaches :
- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.
- Nanoparticle Formulation : Use PLGA or liposomes (10–200 nm size) to enhance aqueous dispersion. Characterize via dynamic light scattering (DLS) .
- LogP Reduction : Introduce polar groups (e.g., hydroxyls) while monitoring potency via IC₅₀ assays .
Q. How can high-throughput experimentation (HTE) accelerate reaction optimization?
- Workflow :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C, Ni), solvents (DMF, THF), and temperatures (25–80°C) in 96-well plates. Use robotic liquid handlers for reproducibility .
- Data Analytics : Apply machine learning (e.g., Random Forest) to identify optimal conditions. Prioritize yield (>70%) and purity (>95%) as key metrics .
- Feedback Loop : Integrate HTE results with computational predictions to refine synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
